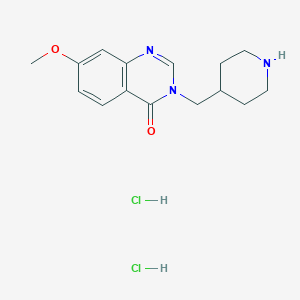

7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

Description

Properties

IUPAC Name |

7-methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2.2ClH/c1-20-12-2-3-13-14(8-12)17-10-18(15(13)19)9-11-4-6-16-7-5-11;;/h2-3,8,10-11,16H,4-7,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUOJCDYAKEQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCNCC3.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Quinazolinone Core Formation

The quinazolin-4-one scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl sources. For 7-methoxy-substituted variants, 3-amino-4-methoxybenzoic acid serves as a key starting material. Reaction with formamide at elevated temperatures (150–180°C) facilitates cyclization to yield 7-methoxyquinazolin-4-one. Alternative carbonyl agents, such as urea or trimethyl orthoformate, may also be employed under acidic or basic conditions.

Regioselective Functionalization at Position 3

Introducing the piperidin-4-ylmethyl group at position 3 requires precise control. Two primary strategies dominate:

- Direct alkylation of preformed quinazolinone intermediates.

- In-situ incorporation during cyclocondensation using appropriately substituted benzamides.

Detailed Preparation Methods

Method 1: Cyclocondensation Followed by Alkylation

Step 1: Synthesis of 7-Methoxyquinazolin-4-one

A mixture of 3-amino-4-methoxybenzoic acid (10 mmol) and formamide (15 mL) is heated at 170°C for 6 hours. The crude product is purified via recrystallization from ethanol, yielding 7-methoxyquinazolin-4-one as a white solid (82% yield).

Step 2: Bromination at Position 3

The quinazolinone core is brominated using phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) at 80°C for 4 hours, affording 3-bromo-7-methoxyquinazolin-4-one (75% yield).

Step 3: Nucleophilic Substitution with Piperidine-4-ylmethanamine

3-Bromo-7-methoxyquinazolin-4-one (5 mmol) is reacted with piperidine-4-ylmethanamine (7.5 mmol) in the presence of cesium carbonate (Cs₂CO₃, 10 mmol) in DMSO at 120°C for 24 hours. Column chromatography (ethyl acetate/petroleum ether) yields the free base (68% yield).

Step 4: Dihydrochloride Salt Formation

The free base is dissolved in ethanol and treated with concentrated hydrochloric acid (2 equiv). Precipitation with diethyl ether affords the dihydrochloride salt (95% purity by HPLC).

Method 2: SNAr Reaction with Piperidine-Containing Amides

Step 1: Preparation of ortho-Fluorobenzamide Derivative

4-Fluoro-2-methoxybenzamide is synthesized via amidation of 4-fluoro-2-methoxybenzoic acid with thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide (89% yield).

Step 2: Base-Promoted Cyclization

4-Fluoro-2-methoxybenzamide (5 mmol) is reacted with piperidine-4-carboxamide (7.5 mmol) in DMSO using Cs₂CO₃ (10 mmol) at 135°C for 18 hours. Intramolecular SNAr displacement of fluorine induces cyclization, yielding 7-methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one (63% yield).

Method 3: Reductive Amination Approach

Step 1: Synthesis of 3-Ketomethylquinazolin-4-one

7-Methoxyquinazolin-4-one is subjected to Friedel-Crafts acylation with acetyl chloride and AlCl₃, producing 3-acetyl-7-methoxyquinazolin-4-one (71% yield).

Step 2: Reductive Amination

The ketone (5 mmol) is reacted with piperidine-4-ylmethanamine (7.5 mmol) and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 hours. The product is isolated via acid-base extraction (58% yield).

Optimization and Reaction Conditions

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield (%) | 68 | 63 | 58 |

| Reaction Time (h) | 24 | 18 | 12 |

| Catalyst | Cs₂CO₃ | Cs₂CO₃ | NaBH₃CN |

| Solvent | DMSO | DMSO | Methanol |

| Temperature (°C) | 120 | 135 | 25 |

Method 2 offers superior regioselectivity due to the SNAr mechanism, avoiding competing side reactions observed in alkylation (Method 1). However, Method 3 operates under milder conditions, favoring acid-sensitive substrates.

Salt Formation and Purification

Conversion to the dihydrochloride salt enhances aqueous solubility and stability. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s biological activity.

Reduction: Reduction reactions can modify the quinazolinone core, potentially enhancing its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial quorum sensing, thereby reducing biofilm formation and bacterial virulence . In cancer cells, the compound can induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

3-Benzyl-2-(4-chlorophenyl)quinazolin-4-one: Exhibits potent antimicrobial activity against Gram-positive bacteria.

N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide: Shows significant anticancer activity.

Uniqueness

7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a methoxy group and a piperidin-4-ylmethyl group enhances its pharmacological profile, making it a promising candidate for drug development .

Biological Activity

7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Research indicates that compounds in the quinazoline class, including 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one, often act as inhibitors of specific enzymes or receptors involved in disease pathways. Notably, this compound has been identified as a preferential inhibitor of cysteine proteases, particularly cathepsin S. This inhibition is significant because cathepsins are implicated in various pathological processes, including cancer progression and inflammatory diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Effects

Inhibition of cathepsin S has been linked to reduced inflammation in models of chronic inflammatory diseases. The selective targeting of this protease may help mitigate conditions such as rheumatoid arthritis and other autoimmune disorders. The ability to modulate inflammatory responses positions this compound as a candidate for developing anti-inflammatory therapeutics .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one dihydrochloride, and how can purity be ensured?

- Methodological Answer : The synthesis of quinazolinone derivatives typically involves multi-step reactions, including cyclization and functionalization of the piperidine moiety. A feasible route may start with the condensation of 7-methoxyquinazolin-4-one with a piperidine-derived aldehyde or ketone, followed by hydrochlorination. AI-driven synthesis tools (e.g., ICReDD’s computational-experimental framework) can predict reaction pathways by leveraging quantum chemical calculations and databases like Reaxys to optimize conditions such as solvent choice, temperature, and catalyst . Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key characterization steps include:

- Spectroscopy : H NMR (DMSO-d6) to confirm methoxy ( ppm) and piperidinyl protons ( ppm). IR spectroscopy identifies carbonyl (C=O stretch ~1670 cm) and hydrochloride salt formation (broad N-H stretch ~2500 cm) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks matching the theoretical mass (e.g., CHClNO: 358.11 g/mol).

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting point and stability .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Initial screens should target receptors or enzymes associated with quinazolinone scaffolds, such as kinase inhibition or antimicrobial activity.

- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or PI3K) at 1–10 µM compound concentrations.

- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability or structural analogs. To address this:

- Comparative Studies : Replicate assays under standardized conditions (e.g., fixed cell lines, identical incubation times).

- Structure-Activity Relationship (SAR) Analysis : Compare activity of the parent compound with derivatives lacking the methoxy or piperidine groups.

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference data from independent studies and identify confounding factors (e.g., solvent effects) .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Employ affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins.

- Computational Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with kinase ATP pockets or GPCRs (e.g., serotonin receptors).

- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Q. How should toxicity and pharmacokinetic (PK) properties be evaluated preclinically?

- Methodological Answer :

- In Vitro Toxicity : MTT assays on HEK293 or HepG2 cells to determine IC values. Ames test for mutagenicity .

- In Vivo PK : Administer 10 mg/kg (IV and oral) in rodents. Collect plasma samples at 0–24h for LC-MS/MS analysis of bioavailability (%F), half-life (t), and volume of distribution (Vd) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. What computational methods support the design of derivatives with enhanced potency?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to identify flexible regions for modification.

- QSAR Modeling : Use MOE or RDKit to correlate substituent electronegativity/logP with activity.

- Free Energy Perturbation (FEP) : Predict binding affinity changes for proposed analogs (e.g., halogen substitutions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.